N-琥珀酰基-丙氨酸-丙氨酸-缬氨酸-丙氨酸对硝基苯胺

描述

Synthesis Analysis

SAVVApNA is synthesized through the stepwise coupling of amino acid derivatives and p-nitroanilide. The synthesis process involves the protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. The final product is purified through methods such as chromatography to achieve high purity for biochemical assays.

Molecular Structure Analysis

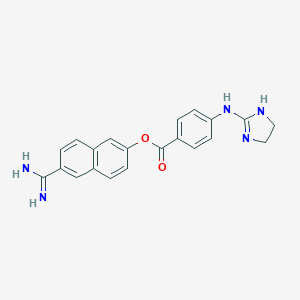

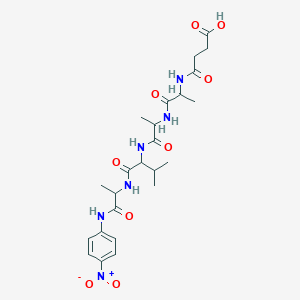

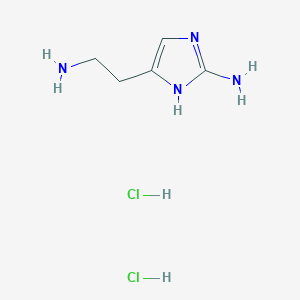

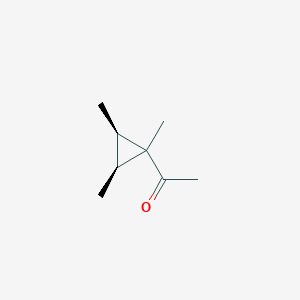

The molecular structure of SAVVApNA is characterized by its succinyl group attached to a tripeptide (Ala-Ala-Val-Ala) and terminated with a p-nitroanilide moiety. This structure is crucial for its specificity towards certain enzymes. X-ray crystallography and NMR studies have provided insights into the conformational preferences of SAVVApNA and its interactions with enzyme active sites.

Chemical Reactions and Properties

SAVVApNA is specifically designed to be hydrolyzed by certain enzymes, releasing p-nitroaniline, a chromogenic product that can be quantitatively measured. This hydrolysis reaction is often used to assay enzyme activity, specificity, and to study inhibitor effects. The chemical stability of SAVVApNA under various conditions is essential for its utility in biochemical assays.

Physical Properties Analysis

The physical properties of SAVVApNA, such as solubility in water and organic solvents, melting point, and absorption spectrum, are critical for its application in enzyme assays. Its high solubility in aqueous buffers and distinct absorbance peak due to the p-nitroanilide group facilitates easy measurement of enzyme activity.

Chemical Properties Analysis

The chemical properties of SAVVApNA, including its reactivity with specific enzymes and resistance to nonspecific hydrolysis, make it an invaluable tool in enzymology. Its specificity for certain proteases allows for the selective study of these enzymes in complex biological samples.

For detailed scientific research and further reading on the topic, please refer to the following sources:

- Hydrolysis of succinyl-trialanine p-nitroanilide by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).

- Crystal structure analysis of papain-succinylated peptide complexes, elucidating the noncovalent binding mode of a common sequence of endogenous thiol protease inhibitors (Yamamoto et al., 1992).

- Identification of a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase (Soeda, Ohyama, & Nagamatsu, 1984).

科学研究应用

脯氨酸异构酶活性检测: 它用于二维 1H NMR 交换光谱法检测 FK506 结合蛋白中的脯氨酸异构酶活性 (Justice 等人,1990 年)。

在血管结缔组织代谢中的作用: 研究表明,它的水解活性可能对血管结缔组织的代谢和功能很重要 (Ito、Kwan 和 Daniel,1986 年)。

确定弹性蛋白酶活性: 它作为一种合成底物,用于确定弹性蛋白酶活性,由与人高密度脂蛋白相关的酶水解 (Maeda、Kobori 和 Uzawa,1983 年)。

木瓜蛋白酶抑制剂: 该化合物作为木瓜蛋白酶的非竞争性可逆抑制剂,说明了它在原子水平上的非共价结合模式 (Yamamoto 等人,1992 年)。

胰凝乳蛋白酶活性测定: 它被用作胰凝乳蛋白酶的底物,可以快速测定胰凝乳蛋白酶的水平 (Delmar、Largman、Brodrick 和 Geokas,1979 年)。

弹性蛋白水解和单核细胞趋化: 由该化合物衍生的油酰肽对中性粒细胞弹性蛋白酶和 kappa 弹性蛋白诱导的单核细胞趋化引起的弹性蛋白水解具有保护作用 (Rasoamanantena 等人,1993 年)。

胰岛素 B 链切割研究: 它被大鼠肾脏中性内肽酶水解,该酶用于胰岛素 B 链切割相关研究 (Katayama 和 Kuwada,1984 年)。

梗阻性黄疸中的酶活性: 梗阻性黄疸患者血清琥珀酰基 (Ala)3-对硝基苯胺水解弹性蛋白酶样活性升高是由于两种酶 (Ishida、Ogawa、Mori 和 Mega,1987 年)。

未来方向

属性

IUPAC Name |

4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393257 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

CAS RN |

108322-03-8 | |

| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)